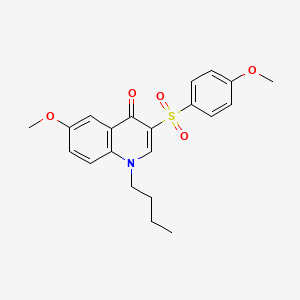![molecular formula C17H15N3OS B2499977 N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide CAS No. 1903125-90-5](/img/structure/B2499977.png)
N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as thiophene carboxamides and bipyridine derivatives. These compounds are of interest due to their potential applications in radiosensitization, bioreductive cytotoxicity, and as ligands for metal complexes with possible antioxidant and antitumor activities .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of thiophenecarbonyl chloride with amines or the modification of existing pyridine or thiophene derivatives. For example, nitrothiophene carboxamides with aminoalkyl side chains were prepared by treating thiophenecarbonyl chloride with omega-aminoalkylamine . Similarly, a compound with a thiophene carboxamide moiety was synthesized and characterized by various methods, including FT-IR and NMR . These methods could potentially be adapted for the synthesis of "N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide."
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, NMR, and mass spectrometry. For instance, the crystal structure of a thiophene carboxamide derivative was determined, revealing its crystallization in the monoclinic system . These techniques would be essential for confirming the molecular structure of "N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide" once synthesized.
Chemical Reactions Analysis
The papers describe various chemical reactions involving thiophene carboxamides, such as epoxidation, nucleophilic substitution, and cyclization reactions . These reactions are crucial for introducing functional groups and modifying the molecular structure to achieve desired properties. The synthesis of "N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide" would likely involve similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including their crystallization, melting points, and vibrational frequencies as determined by spectroscopic methods . The antibacterial activity of some thiophene carboxamide derivatives has also been reported . The compound of interest would be expected to have distinct physical and chemical properties that could be analyzed using similar methods.
Scientific Research Applications
Synthesis and Chemical Properties
Several studies have focused on the synthesis and chemical characterization of compounds similar to N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide. For example, the synthesis of a series of nitrothiophenes with basic or electrophilic substituents was evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins, highlighting the chemical versatility and potential therapeutic applications of such compounds (Threadgill et al., 1991). Additionally, the cobalt-catalyzed coupling of alkyl Grignard reagent with benzamide and 2-phenylpyridine derivatives through directed C-H bond activation under air demonstrates the chemical reactivity and potential for creating complex molecules for further study (Chen et al., 2011).
Biological Applications and Potential Therapeutic Uses
Research into the biological applications and potential therapeutic uses of compounds related to N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide is ongoing. For instance, water-mediated synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and similar compounds were investigated for their non-linear optical (NLO) properties and molecular docking analyses, indicating potential for anticancer activity through inhibition of tubulin polymerization (Jayarajan et al., 2019).
Antiviral and Anticancer Research
The synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents further exemplify the broad range of biological activities that similar compounds can exhibit, showing promise for the development of CNS active agents (Thomas et al., 2016).
Catalysis and Chemical Engineering
Studies also extend to catalysis and chemical engineering applications, as seen in the rhodium(III)-catalyzed regioselective C3-H acylmethylation of [2,2'-bipyridine]-6-carboxamides with sulfoxonium ylides, showcasing the potential for creating highly selective and functionalized chemical products for various applications (Yu et al., 2019).
Mechanism of Action
Target of Action
Bipyridine derivatives are known to strongly coordinate with metal centers . This suggests that the compound could potentially interact with metal ions or metalloproteins in biological systems.
Mode of Action
It’s known that bipyridine derivatives can act as ligands for metal ions, facilitating various biochemical reactions . The compound’s interaction with its targets could lead to changes in the biochemical processes involving these metal ions or metalloproteins.
Biochemical Pathways
The interaction of bipyridine derivatives with metal ions can influence a variety of biochemical pathways, particularly those involving metalloproteins .
Pharmacokinetics
The pharmacokinetics of similar bipyridine derivatives have been studied . These studies could provide insights into the potential ADME properties of the compound.
Result of Action
The interaction of bipyridine derivatives with metal ions can lead to changes in the function of metalloproteins, potentially affecting various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s ability to interact with its targets . Furthermore, the compound’s action could be influenced by the presence of specific metal ions in the environment .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices .
Future Directions
properties
IUPAC Name |
5-methyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-4-5-16(22-12)17(21)20-10-13-6-8-19-15(9-13)14-3-2-7-18-11-14/h2-9,11H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPWCQGRPPQRKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,3'-bipyridine]-4-yl}methyl)-5-methylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2499897.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2499902.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)








![2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2499917.png)